![molecular formula C12H15BrO2 B12583163 Spiro[4.5]deca-1,8-diene-6-carboxylic acid, 1-bromo-, methyl ester CAS No. 645421-60-9](/img/structure/B12583163.png)
Spiro[4.5]deca-1,8-diene-6-carboxylic acid, 1-bromo-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[45]deca-1,8-diene-6-carboxylic acid, 1-bromo-, methyl ester is a complex organic compound characterized by its spirocyclic structure This compound is notable for its unique arrangement of atoms, which includes a spiro[45]deca-1,8-diene core and a carboxylic acid ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[4.5]deca-1,8-diene-6-carboxylic acid, 1-bromo-, methyl ester typically involves a series of organic reactions. One common method is the Pd-catalyzed asymmetric decarboxylation, which utilizes modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners . This reaction can be performed at room temperature and generates carbon dioxide as the sole by-product. The stereochemistry of the reactions is controlled with high diastereo- and enantioselectivity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Spiro[4.5]deca-1,8-diene-6-carboxylic acid, 1-bromo-, methyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cycloaddition Reactions: The spirocyclic structure can participate in cycloaddition reactions, forming more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for decarboxylation, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while cycloaddition reactions can produce larger spirocyclic compounds.
Scientific Research Applications
Spiro[4.5]deca-1,8-diene-6-carboxylic acid, 1-bromo-, methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of spiro[4.5]deca-1,8-diene-6-carboxylic acid, 1-bromo-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, inhibiting or modulating the activity of the target molecules. The presence of the bromine atom and the ester functional group can influence its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]decanone: Another spirocyclic compound with a similar core structure but different functional groups.
Spiro[4.5]deca-6,9-dien-8-ones: Compounds with similar spirocyclic structures but different substituents and reactivity.
Uniqueness
Spiro[45]deca-1,8-diene-6-carboxylic acid, 1-bromo-, methyl ester is unique due to its specific combination of a spirocyclic core, a bromine atom, and an ester functional group
Properties
CAS No. |
645421-60-9 |
|---|---|
Molecular Formula |
C12H15BrO2 |
Molecular Weight |
271.15 g/mol |
IUPAC Name |
methyl 4-bromospiro[4.5]deca-3,7-diene-10-carboxylate |
InChI |
InChI=1S/C12H15BrO2/c1-15-11(14)9-5-2-3-7-12(9)8-4-6-10(12)13/h2-3,6,9H,4-5,7-8H2,1H3 |
InChI Key |
LXFPLHVFQQDZQW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC=CCC12CCC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


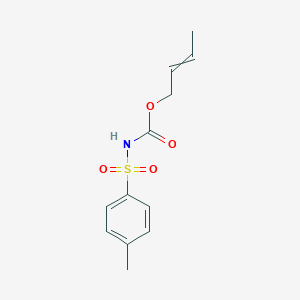
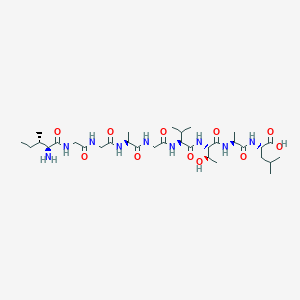

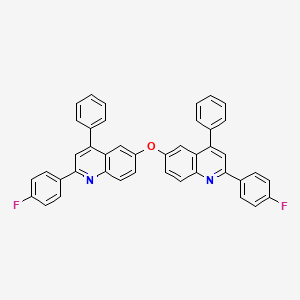
![2-Fluoropyrrolo[2,1-A]isoquinoline-3-carbonitrile](/img/structure/B12583094.png)
![4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B12583103.png)
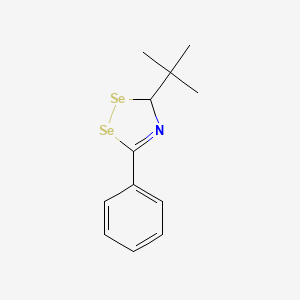
![Methyl 3,5-bis[(4-benzoylphenyl)methoxy]benzoate](/img/structure/B12583117.png)
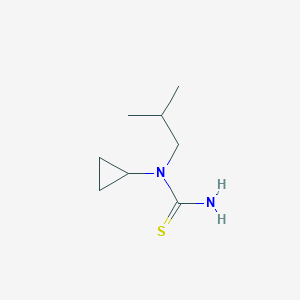
![4-[4-(tert-Butylamino)butyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B12583134.png)
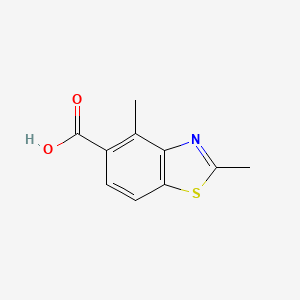
![N-Ethyl-N-{[2-(2-methoxyethoxy)ethoxy]methyl}ethanamine](/img/structure/B12583144.png)

![Azireno[1,2-a]quinoline](/img/structure/B12583154.png)
